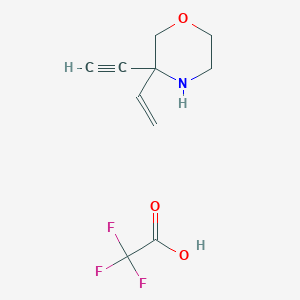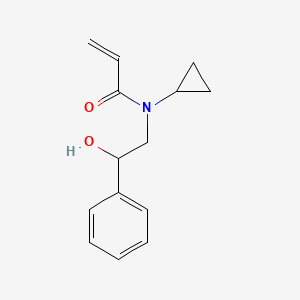
4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a tetrahydroquinoline ring, a benzenesulfonamide group, and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions. For example, they can be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the sulfonamide group could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Drug Development
The core structure of this compound resembles that of many pharmacologically active molecules. Its potential to act as a precursor in synthesizing a range of bioactive molecules could be significant. For instance, derivatives of quinoline, which is part of the compound’s structure, are known for their antibacterial and antimalarial properties . This suggests that the compound could be used to develop new therapeutic agents targeting infectious diseases.
Organic Synthesis
In organic chemistry, the compound could serve as a building block for creating new chemical entities. Its benzenesulfonamide group is often used in medicinal chemistry to improve the solubility and bioavailability of drug candidates. Additionally, the fluorine atom could be used in fluorination reactions to introduce fluorine-containing side chains, which are prevalent in many pharmaceuticals .
Material Science
The compound’s molecular structure indicates potential applications in material science, particularly in the development of organic semiconductors. Fluorinated compounds are known to alter the electronic properties of materials, which could be beneficial in designing new semiconducting materials with specific charge transport characteristics .
Biological Studies
Given its structural complexity, the compound could be used as a molecular probe in biological systems. It could help in studying protein-ligand interactions, enzyme mechanisms, or even serve as a fluorescent marker due to the presence of the quinoline moiety, which is known to exhibit fluorescence .
Agricultural Chemistry
Compounds with sulfonamide groups have been used as herbicides and pesticides. The compound could be explored for its efficacy in controlling pests or promoting plant growth, contributing to the development of new agrochemicals .
Environmental Chemistry
The fluorine component of the compound could be of interest in environmental chemistry research. Fluorinated compounds are often studied for their persistence and potential bioaccumulation in ecosystems. Research into the environmental fate and impact of such compounds is crucial for assessing ecological risks .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in developing new analytical methods. Its unique structure might allow for selective binding or reactions with specific analytes, aiding in the detection and quantification of various substances .
Catalysis
Lastly, the compound could find applications in catalysis. The quinoline moiety could potentially act as a ligand in transition metal complexes, which are widely used in catalytic processes. Such complexes could be explored for their catalytic efficiency in various organic transformations .
Wirkmechanismus
Target of action
The compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring . Quinoline derivatives are known to interact with various biological targets, including DNA, enzymes, and receptors .
Mode of action
Many quinoline derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical pathways
Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it might affect. Quinoline derivatives are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. As a quinoline derivative, this compound might have good absorption and distribution properties due to the presence of the aromatic ring system .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with quinoline derivatives, the effects could be diverse .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and therefore its ability to interact with its targets could be affected by pH .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLTFWFXHVIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B2362654.png)



![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)




![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B2362670.png)


![N-(4-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2362675.png)